molecular formula C21H26ClN3O2 B11343105 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide

Cat. No.: B11343105
M. Wt: 387.9 g/mol
InChI Key: QMBQUXZQKMTGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide typically involves the following steps :

    Formation of the intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form the intermediate compound.

    Coupling reaction: The intermediate is then coupled with 2-methoxybenzoyl chloride under suitable conditions to form the final product.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide has several scientific research applications :

    Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting dopamine D4 receptors, which are implicated in various neurological disorders.

    Pharmacology: The compound is used to study the pharmacological effects of dopamine receptor modulation.

    Biological Research: It serves as a tool compound to investigate the role of dopamine D4 receptors in various biological processes.

Mechanism of Action

The primary mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide involves its binding to dopamine D4 receptors . This binding modulates the activity of these receptors, which are involved in regulating mood, cognition, and behavior. The compound’s interaction with these receptors can influence various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide is unique due to its high affinity and selectivity for dopamine D4 receptors . Similar compounds include:

These compounds share structural similarities but differ in their specific binding affinities and pharmacological profiles.

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)19(16-7-9-17(22)10-8-16)15-23-21(26)18-5-3-4-6-20(18)27-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)

InChI Key

QMBQUXZQKMTGHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.